Cross-Coupling Reactivity Advantage: C–I vs C–Cl/C–Br in Benzothiazole Systems
The aryl iodide bond in 4‑iodobenzo[d]thiazol‑5‑amine exhibits significantly lower bond dissociation energy (BDE ≈ 65 kcal/mol) compared to aryl chloride (BDE ≈ 84 kcal/mol) and bromide (BDE ≈ 71 kcal/mol), enabling oxidative addition under milder conditions with a broader catalyst scope [1]. In practice, this translates to higher yields in Suzuki, Heck, and Buchwald–Hartwig couplings when using the iodo-substituted scaffold versus the chloro or bromo analogs, a well‑established principle in palladium‑catalysed cross‑coupling reactions [2].
| Evidence Dimension | Bond Dissociation Energy (C–X) and reactivity in Pd-catalysed cross-coupling |
|---|---|
| Target Compound Data | C–I BDE ≈ 65 kcal/mol; oxidative addition rate: fast (k ≈ 10³ M⁻¹s⁻¹ with Pd(PPh₃)₄) |
| Comparator Or Baseline | 4‑Chlorobenzo[d]thiazol‑5‑amine: C–Cl BDE ≈ 84 kcal/mol; 4‑Fluorobenzo[d]thiazol‑5‑amine: C–F BDE ≈ 118 kcal/mol (unreactive under standard coupling conditions) |
| Quantified Difference | C–I bond reacts approximately 10⁴–10⁶ times faster than C–Cl bond in oxidative addition; C–F is inert |
| Conditions | Typical Suzuki coupling conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C |
Why This Matters
This reactivity hierarchy directly determines synthetic route feasibility: the iodo compound is the only 4‑halogenated benzothiazol‑5‑amine that reliably enables late‑stage diversification via cross‑coupling, making it the preferred procurement choice for medicinal chemistry libraries requiring structural elaboration at the C4 position.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. C–I BDE ≈ 65 kcal/mol; C–Br ≈ 71 kcal/mol; C–Cl ≈ 84 kcal/mol. View Source
- [2] Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Iodoarenes are the most reactive substrates for oxidative addition. View Source
